molecular formula C7H6N4O2 B13009787 5-Amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

5-Amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Katalognummer: B13009787
Molekulargewicht: 178.15 g/mol
InChI-Schlüssel: OAUQEPCCKKOLPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an amino group at the 5-position and a carboxylic acid group at the 3-position makes this compound particularly interesting for various chemical and biological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form the corresponding nitriles and amides. These intermediates can then undergo cyclocondensation reactions with various reagents such as chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate to yield the desired pyrazolo[3,4-b]pyridine derivatives .

Industrial Production Methods: the general approach involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting various enzymes, making it a candidate for the development of new therapeutic agents .

Medicine: In medicine, derivatives of this compound are being explored for their potential use in treating diseases such as cancer, cardiovascular diseases, and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable compound for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its applications range from the creation of advanced polymers to the development of new catalysts for chemical reactions .

Wirkmechanismus

The mechanism of action of 5-amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Vergleich Mit ähnlichen Verbindungen

    Pyrazolo[4,3-b]pyridine: Another member of the pyrazolopyridine family with similar pharmacological properties.

    Pyrazolo[3,4-c]pyridine: Known for its potential in treating central nervous system disorders.

    Pyrazolo[1,5-a]pyridine: Studied for its antiviral and anticancer properties.

Uniqueness: 5-Amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential in diverse scientific research applications make it a valuable compound in the field of heterocyclic chemistry .

Eigenschaften

Molekularformel

C7H6N4O2

Molekulargewicht

178.15 g/mol

IUPAC-Name

5-amino-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c8-3-1-4-5(7(12)13)10-11-6(4)9-2-3/h1-2H,8H2,(H,12,13)(H,9,10,11)

InChI-Schlüssel

OAUQEPCCKKOLPS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC2=NNC(=C21)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.